Solubility profile of 6-Chloro-5-nitroquinolin-2(1H)-one in organic solvents
Solubility profile of 6-Chloro-5-nitroquinolin-2(1H)-one in organic solvents
An In-depth Technical Guide to the Solubility Profile of 6-Chloro-5-nitroquinolin-2(1H)-one in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 6-Chloro-5-nitroquinolin-2(1H)-one. Given the absence of extensive published solubility data for this specific compound, this document focuses on equipping the user with the foundational knowledge and detailed methodologies required to generate a robust and reliable solubility profile.
Introduction: The Critical Role of Solubility
6-Chloro-5-nitroquinolin-2(1H)-one is a substituted quinolinone, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical parameter that influences every stage of the drug development pipeline, from early-stage discovery and formulation to final dosage form performance. A well-characterized solubility profile is essential for:
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Drug Discovery: Ensuring reliable results in biological screening assays and enabling the preparation of suitable stock solutions.
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Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
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Formulation Development: Designing effective and stable dosage forms with optimal bioavailability.
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Toxicology Studies: Preparing accurate dosing solutions for preclinical safety assessment.
This guide will provide the theoretical underpinnings of solubility and a practical, step-by-step approach to determining the solubility of 6-Chloro-5-nitroquinolin-2(1H)-one in a range of organic solvents.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has similar polarity and intermolecular forces.[1] The molecular structure of 6-Chloro-5-nitroquinolin-2(1H)-one provides key insights into its expected solubility behavior.
Molecular Structure and Functional Group Analysis:
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Quinolin-2(1H)-one Core: This bicyclic aromatic lactam is a key structural feature. The N-H group can act as a hydrogen bond donor, and the carbonyl group (C=O) is a hydrogen bond acceptor. The presence of these groups suggests potential for interaction with protic and polar aprotic solvents.
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Chloro and Nitro Substituents: Both the chlorine atom at the 6-position and the nitro group at the 5-position are electron-withdrawing groups. The nitro group, in particular, is highly polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. These groups increase the overall polarity of the molecule compared to the unsubstituted quinolinone core.
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Aromatic System: The fused aromatic rings provide a nonpolar surface area, which will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
The overall solubility of 6-Chloro-5-nitroquinolin-2(1H)-one will therefore be a balance between the polar interactions mediated by the lactam, chloro, and nitro groups, and the nonpolar interactions of the aromatic backbone.
Predicted Physicochemical Properties
| Property | Predicted Value (for related compounds) | Implication for Solubility |
| pKa (acidic) | ~7.54 (for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one)[2] | The N-H proton of the quinolinone ring is expected to be weakly acidic. In basic solvents, deprotonation could enhance solubility. |
| pKa (basic) | ~2.81 (for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one)[2] | The quinoline nitrogen is weakly basic, but this is significantly reduced by the adjacent carbonyl group. Protonation is only likely in strongly acidic conditions. |
| logP | ~3.22 (for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one)[2] | A positive logP value suggests a preference for lipophilic (nonpolar) environments over aqueous ones. This indicates that solubility will likely be higher in organic solvents than in water. |
Disclaimer: The data in this table are for structurally similar compounds and are intended to provide a qualitative understanding. Experimental determination is necessary for precise values for 6-Chloro-5-nitroquinolin-2(1H)-one.
Based on this analysis, we can hypothesize that 6-Chloro-5-nitroquinolin-2(1H)-one will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., alcohols), and lower solubility in nonpolar solvents (e.g., hexane, toluene).
Experimental Determination of the Solubility Profile
The following sections provide detailed protocols for the experimental determination of the solubility of 6-Chloro-5-nitroquinolin-2(1H)-one.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] It involves creating a saturated solution of the compound and then measuring its concentration.
Protocol:
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Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
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Sample Preparation: Add an excess amount of solid 6-Chloro-5-nitroquinolin-2(1H)-one to a series of screw-capped glass vials. The excess solid should be visually apparent.
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Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.
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Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
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Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
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Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.
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Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described below.
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Calculation: Calculate the solubility in the original solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and common technique for quantifying quinoline and its derivatives.
Protocol for Method Development and Quantification:
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Instrumentation: A standard HPLC system with a UV-Vis detector.
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Column Selection: A reversed-phase C18 column is a good starting point for quinolinone derivatives.
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Mobile Phase Preparation: A mixture of acetonitrile (ACN) and water is a common mobile phase for such compounds. Start with an isocratic elution (e.g., 50:50 ACN:Water) and adjust the ratio to achieve a good peak shape and retention time (typically 3-10 minutes). A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can be added to both the water and ACN to improve peak shape.
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Wavelength Selection: Dissolve a small amount of 6-Chloro-5-nitroquinolin-2(1H)-one in the mobile phase and obtain a UV spectrum. Select the wavelength of maximum absorbance (λmax) for detection.
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Preparation of Standard Solutions: Prepare a stock solution of 6-Chloro-5-nitroquinolin-2(1H)-one of known concentration in a suitable solvent (e.g., ACN or DMSO). From this stock, prepare a series of calibration standards by serial dilution.
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Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration. The resulting calibration curve should be linear (R² > 0.995).
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Sample Analysis: Inject the diluted samples from the shake-flask experiment and record the peak areas.
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Concentration Determination: Determine the concentration of the diluted samples from the calibration curve.
Data Presentation and Visualization
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of 6-Chloro-5-nitroquinolin-2(1H)-one at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Hexane | 0.1 | ||
| e.g., Toluene | 2.4 | ||
| e.g., Dichloromethane | 3.1 | ||
| e.g., Ethyl Acetate | 4.4 | ||
| e.g., Acetone | 5.1 | ||
| e.g., Ethanol | 5.2 | ||
| e.g., Methanol | 6.6 | ||
| e.g., DMSO | 7.2 |
Visualizing the Experimental Workflow
Caption: Expected solubility based on intermolecular interactions.
Conclusion
This technical guide provides a robust framework for determining the solubility profile of 6-Chloro-5-nitroquinolin-2(1H)-one in organic solvents. By combining a theoretical understanding of the molecular properties with detailed, field-proven experimental protocols, researchers can confidently generate the critical data necessary to advance their research and development activities. The methodologies outlined herein are designed to be self-validating and provide a clear path to obtaining accurate and reproducible solubility data, a cornerstone of successful chemical and pharmaceutical development.
References
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U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one. [Link]
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Solubility of Things. Nitrobenzene. [Link]
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Save My Exams. Solubility and Choice of Solvents | Edexcel A-Level Chemistry. [Link]
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Labclinics. Solubility factors when choosing a solvent. [Link]
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University of York. Solvent Choice. [Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
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PubMed. Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction. [Link]
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Chemistry Steps. Solubility of Organic Compounds. [Link]
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ResearchGate. Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. [Link]
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International Journal of Drug Delivery Technology. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]
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ChemAxon. Calculators & Predictors. [Link]
